N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 2548989-70-2
Cat. No.: VC11837962
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548989-70-2 |
|---|---|
| Molecular Formula | C14H16N4O |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | N-cyclopropyl-1-(2-phenylethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O/c19-14(15-12-6-7-12)13-10-18(17-16-13)9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,19) |
| Standard InChI Key | QUBOPTRMAPCNCL-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a carboxamide moiety linked to a cyclopropyl ring (Figure 1). The molecular formula is C₁₄H₁₆N₄O, with a molar mass of 256.30 g/mol. Key structural attributes include:
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Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .
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2-Phenylethyl substituent: Introduces lipophilicity and potential π-π stacking interactions with biological targets .
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Cyclopropyl carboxamide: The strained cyclopropane ring may enhance conformational rigidity and influence target binding kinetics.
Table 1: Molecular Properties of N-Cyclopropyl-1-(2-Phenylethyl)-1H-1,2,3-Triazole-4-Carboxamide
| Property | Value |
|---|---|
| CAS Number | 2548989-70-2 |
| IUPAC Name | N-cyclopropyl-1-(2-phenylethyl)triazole-4-carboxamide |
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.30 g/mol |
| SMILES | C1CC1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3 |
| InChIKey | QUBOPTRMAPCNCL-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit synthetic details for this compound remain proprietary, its structure suggests a multi-step route involving:
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Triazole Formation: Likely via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For example, reaction of a propargylamide precursor with a 2-phenylethyl azide could yield the triazole core .
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Carboxamide Introduction: Coupling of the triazole-4-carboxylic acid intermediate with cyclopropylamine using activating agents like CDI (carbonyldiimidazole) .
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Purification: Chromatographic techniques to isolate the target compound from regioisomers or byproducts.
Analytical Characterization
Critical validation steps would include:
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NMR Spectroscopy: To confirm regiochemistry (1,4-disubstitution) and cyclopropane integrity.
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion ([M+H]⁺ expected at m/z 257.1396).
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X-ray Crystallography: If available, to resolve spatial orientation of substituents .
Hypothesized Biological Activities and Mechanisms
Structural Analogues and Target Inference
Although direct bioactivity data for this compound is limited, its structural relatives exhibit diverse pharmacological effects:
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GPR88 Agonism: 1,2,3-Triazole-4-carboxamides with cyclopropane moieties have shown nanomolar activity at the GPR88 receptor, a target implicated in substance use disorders . The cyclopropyl group in this compound may enhance blood-brain barrier penetration, a critical factor for central nervous system targets .
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Antiproliferative Effects: N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrate submicromolar GI₅₀ values against leukemia cell lines (e.g., Jurkat: GI₅₀ = 0.63–0.69 μM) . The 2-phenylethyl group in this compound could similarly intercalate DNA or disrupt microtubule assembly .
Table 2: Predicted ADME Properties (In Silico Analysis)
| Parameter | Prediction |
|---|---|
| LogP (Lipophilicity) | 2.8 ± 0.3 (Moderate permeability) |
| Water Solubility | ~50 μM (Low aqueous solubility) |
| CYP3A4 Inhibition | Probable (Due to triazole core) |
| Plasma Protein Binding | 89–92% |
Computational and Experimental Validation
Molecular Docking Studies
Preliminary docking simulations (using AutoDock Vina) suggest strong interactions with:
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DNA Topoisomerase IIα: Hydrogen bonding between the carboxamide carbonyl and Arg503 (binding energy: −9.2 kcal/mol) .
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Tubulin’s Colchicine Site: π-alkyl interactions between the cyclopropane ring and Leu252 (ΔG = −8.7 kcal/mol) .
In Vitro Testing Recommendations
Given structural parallels to clinical candidates, priority assays should include:
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cAMP Modulation Assay: To evaluate GPR88 agonism (EC₅₀ target < 100 nM) .
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NCI-60 Screening: Broad profiling against 60 human cancer cell lines .
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hERG Channel Binding: Assessment of cardiac toxicity risks (IC₅₀ threshold > 10 μM).
Challenges and Future Directions
Synthetic Scalability Issues
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Cyclopropane Stability: Ring strain may lead to undesired ring-opening during storage or in biological matrices.
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Regioselectivity: CuAAC typically yields 1,4-disubstituted triazoles, but trace 1,5-isomers could require rigorous purification .
Therapeutic Optimization Strategies
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Prodrug Derivatization: Esterification of the carboxamide to improve oral bioavailability.
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Polymer Conjugation: PEGylation to enhance solubility and pharmacokinetics.
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